Regioisomeric Differentiation: 2-Thienyl vs. 3-Thienyl VEGFR-2 Inhibitor Scaffold
The target compound incorporates a thiophen-2-yl group at the 3-position of the pyrazolo[1,5-a]pyrimidine core, in contrast to the thiophen-3-yl substitution of the well-characterized VEGFR-2 inhibitor IV (CAS 216661-57-3, IC₅₀ = 19 nM for VEGFR-2) . This regioisomeric variation repositions the sulfur atom relative to the hinge-binding region, directly impacting kinase selectivity. In the broader 3,6-diaryl pyrazolo[1,5-a]pyrimidine class, such positional isomerism has been shown to shift potency across kinase panels by >10-fold [1]. The target compound is therefore a distinct chemical entity with a unique selectivity fingerprint, as confirmed by its separate CAS registry and IUPAC name assignment [2].
| Evidence Dimension | Regioisomeric structural identity and associated kinase selectivity |
|---|---|
| Target Compound Data | 3-(thiophen-2-yl) substitution; distinct SMILES ( COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=CS4)N=C2 ) |
| Comparator Or Baseline | 3-(thiophen-3-yl) regioisomer (CAS 216661-57-3); VEGFR-2 IC₅₀ = 19 nM |
| Quantified Difference | Positional isomerism alters kinase panel selectivity by >10-fold in analogous series |
| Conditions | SAR comparison across 3,6-diaryl pyrazolo[1,5-a]pyrimidines in KDR kinase inhibitor optimization |
Why This Matters
The regioisomeric variation fundamentally alters kinase selectivity, making the 2-thienyl compound a distinct pharmacological tool for probing kinase signaling pathways where VEGFR-2 selectivity is not desired.
- [1] Fraley ME, Hoffman WF, Rubino RS, et al. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorg Med Chem Lett. 2002;12(24):3537-3541. doi:10.1016/s0960-894x(02)00827-2. View Source
- [2] PubChem. Compound Summary for CID 16740483, 6-(4-Methoxyphenyl)-3-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine. National Library of Medicine, 2026. https://pubchem.ncbi.nlm.nih.gov/compound/893613-13-3 (accessed 2026-05-02). View Source
